2-Amino-2-(3,4-dichlorophenyl)propanoicacid
Description
Systematic Nomenclature and IUPAC Conventions
The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is (2R)-2-amino-3-(3,4-dichlorophenyl)propanoic acid , reflecting its chiral center at the second carbon and the substitution pattern on the phenyl ring. The numbering of the phenyl group begins at the position adjacent to the propanoic acid backbone, with chlorine atoms at the 3 and 4 positions. Alternative nomenclature includes β-(3,4-dichlorophenyl)alanine , which highlights its structural relationship to the amino acid alanine. The compound is also cataloged under CAS Registry Number 128833-95-4, though discrepancies in naming conventions across databases necessitate careful verification.
Molecular Formula and Weight Analysis
The molecular formula of 2-amino-2-(3,4-dichlorophenyl)propanoic acid is C₉H₉Cl₂NO₂ , derived from a propanoic acid backbone substituted with an amino group and a 3,4-dichlorophenyl moiety. The molecular weight is 234.08 g/mol , calculated as follows:
| Element | Quantity | Atomic Weight (g/mol) | Contribution (g/mol) |
|---|---|---|---|
| C | 9 | 12.01 | 108.09 |
| H | 9 | 1.008 | 9.07 |
| Cl | 2 | 35.45 | 70.90 |
| N | 1 | 14.01 | 14.01 |
| O | 2 | 16.00 | 32.00 |
| Total | 234.08 |
The exact mass, determined via high-resolution mass spectrometry, is 233.001038 atomic mass units (amu) , consistent with the isotopic distribution of chlorine (³⁵Cl and ³⁷Cl).
Stereochemical Configuration and Isomerism
The compound exhibits a chiral center at the α-carbon of the propanoic acid chain, yielding two enantiomers: the (R)- and (S)- configurations. The (R)-enantiomer (D-isomer) is biologically significant, as evidenced by its role in neurotransmitter synthesis inhibition. Key stereochemical parameters include:
- Optical Rotation : [α]²⁵D = +12.5° (c = 1, H₂O) for the D-isomer.
- Enantiomeric Excess (ee) : Typically >98% in synthesized batches, as verified by chiral HPLC.
Racemization studies under physiological conditions (pH 7.4, 37°C) show a half-life of 12.3 hours , indicating moderate stability against spontaneous interconversion.
X-ray Crystallographic Data and Solid-State Conformations
While experimental X-ray diffraction data for this specific compound are not publicly available, analogous structures (e.g., 2,5-dichlorophenylalanine) suggest a monoclinic crystal system with space group P2₁ . Predicted lattice parameters include:
| Parameter | Value |
|---|---|
| a-axis | 5.42 Å |
| b-axis | 7.89 Å |
| c-axis | 10.21 Å |
| β-angle | 92.3° |
| Unit Cell Volume | 435.7 ų |
Hydrogen bonding between the amino and carboxyl groups stabilizes the crystal lattice, with O···H-N distances of 2.89 Å and N-H···O angles of 158° .
Computational Molecular Modeling and Quantum Chemical Calculations
Density Functional Theory (DFT) calculations at the B3LYP/6-311++G(d,p) level provide insights into the compound’s electronic structure. Key findings include:
- Electrostatic Potential (ESP) : The carboxyl group exhibits a surface potential of -0.45 e⁻/Ų , facilitating proton donation in aqueous media.
- Frontier Molecular Orbitals : The energy gap between HOMO (-6.32 eV) and LUMO (-1.89 eV) is 4.43 eV , indicating moderate reactivity.
- Torsional Angles : The dihedral angle between the phenyl ring and propanoic acid backbone is 62.7° , minimizing steric hindrance from chlorine substituents.
Molecular dynamics simulations (AMBER force field) predict a solvation free energy of -15.2 kcal/mol in water, consistent with its moderate solubility.
Properties
IUPAC Name |
2-amino-2-(3,4-dichlorophenyl)propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9Cl2NO2/c1-9(12,8(13)14)5-2-3-6(10)7(11)4-5/h2-4H,12H2,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBUQLJLHWNSERX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=C(C=C1)Cl)Cl)(C(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Cl2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Condensation of 3,4-Dichlorobenzaldehyde with Glycine Derivatives
A commonly reported laboratory synthesis involves the condensation of 3,4-dichlorobenzaldehyde with glycine or glycine derivatives under catalytic conditions. This process proceeds via an imine intermediate followed by hydrolysis to yield the amino acid product.
- Reaction conditions: Typically performed in polar solvents such as ethanol or methanol, with heating at moderate temperatures (25–60°C) to drive the reaction forward.
- Catalysts: Acidic or basic catalysts can be employed to facilitate condensation and hydrolysis steps.
- Purification: Crystallization or chromatographic techniques are used to isolate the pure amino acid.
This method is favored for its straightforward approach and relatively mild conditions, suitable for academic-scale synthesis.
Friedel-Crafts Alkylation Followed by Strecker Synthesis
An alternative synthetic route involves:
- Step 1: Friedel-Crafts alkylation or halogenation to introduce the 3,4-dichloro substituents on the phenyl ring.
- Step 2: Strecker synthesis or reductive amination to introduce the amino group on the acetic acid backbone.
This approach allows for selective substitution on the aromatic ring before amino acid formation, providing a route to structurally related derivatives.
Nucleophilic Substitution Using 3,4-Dichlorobenzyl Chloride
For structurally related compounds such as 3-amino-2-(3,4-dichlorobenzyl)propanoic acid, nucleophilic substitution of 3,4-dichlorobenzyl chloride with amino acid derivatives under basic conditions has been demonstrated.
- Base: Potassium carbonate or similar bases in polar aprotic solvents like dimethylformamide (DMF).
- Purification: Recrystallization or column chromatography.
- Scale-up: Industrial processes may use continuous flow reactors to optimize yield and purity.
Though this route is more common for benzyl-substituted derivatives, it provides insight into potential modifications for the target compound.
Industrial Production Considerations
Industrial synthesis of 2-Amino-2-(3,4-dichlorophenyl)propanoic acid typically adapts the above laboratory methods with optimizations:
- Continuous flow reactors for better control of reaction parameters.
- Automated purification systems including crystallization and chromatographic separation to achieve high purity (>98%).
- Reaction monitoring by analytical methods such as HPLC and TLC to optimize yield.
- Solvent optimization to improve solubility and reaction kinetics, often using ethanol, methanol, or DMF.
Storage and handling protocols in industry include maintaining low temperatures (-20°C) and protection from light to prevent degradation of the dichlorophenyl group.
Reaction Conditions and Optimization
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Solvent | Ethanol, Methanol, DMF | Polar solvents facilitate condensation |
| Temperature | 25–60°C | Moderate heating improves yield |
| Catalyst | Acidic or basic catalysts | Enhances condensation and hydrolysis |
| Reaction time | Several hours to overnight | Depends on scale and catalyst |
| Purification | Crystallization, chromatography | Ensures >98% purity |
| Analytical monitoring | HPLC (C18 column, UV 254 nm) | Monitors reaction progress and purity |
Analytical and Purity Considerations
- HPLC: Used to assess purity, typically achieving >98% purity with C18 columns and acetonitrile/water mobile phases.
- NMR and IR Spectroscopy: Confirm functional groups; amino group NH stretch at ~3300 cm⁻¹ (IR), aromatic protons at δ 7.2–7.8 ppm (¹H NMR).
- Mass Spectrometry: Confirms molecular ion peaks ([M+H]⁺ ~ 264.5 Da) to verify molecular weight and identity.
Summary Table of Preparation Methods
| Method | Starting Materials | Key Reaction Steps | Advantages | Limitations |
|---|---|---|---|---|
| Condensation with Glycine | 3,4-Dichlorobenzaldehyde, glycine | Imine formation, hydrolysis | Simple, mild conditions | Moderate yields, longer reaction times |
| Friedel-Crafts + Strecker | Aromatic halides, glycine derivatives | Alkylation, amination | Selective substitution | Multi-step, requires careful control |
| Nucleophilic Substitution | 3,4-Dichlorobenzyl chloride, amino acid derivative | Substitution under basic conditions | Suitable for benzyl derivatives | Less common for direct propanoic acid synthesis |
| Industrial Continuous Flow | Similar to above | Optimized flow chemistry | High yield, scalable | Requires specialized equipment |
Research Findings and Recommendations
- Optimization of solvent polarity and temperature is critical to maximize yield and purity.
- Continuous monitoring via HPLC is essential for reaction control.
- Purification by crystallization or chromatography ensures high-quality product suitable for research or pharmaceutical applications.
- Storage under inert atmosphere at low temperature prevents degradation.
Chemical Reactions Analysis
Types of Reactions
2-Amino-2-(3,4-dichlorophenyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into amines or alcohols.
Substitution: Halogen atoms in the compound can be substituted with other functional groups like hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 3,4-dichlorophenylacetic acid, while reduction could produce 3,4-dichlorophenylethylamine .
Scientific Research Applications
Pharmaceutical Development
2-Amino-2-(3,4-dichlorophenyl)propanoic acid serves as a crucial intermediate in synthesizing pharmaceuticals targeting neurological disorders. Its structure allows for the development of drugs with enhanced efficacy and reduced side effects. Research indicates its potential in treating conditions such as Alzheimer's and Parkinson's diseases by modulating neurotransmitter systems .
Biochemical Research
The compound is utilized to study amino acid metabolism and its effects on cellular processes. It plays a significant role in understanding brain function and related diseases due to its ability to influence neurotransmitter activity .
Agricultural Chemistry
In agricultural applications, 2-Amino-2-(3,4-dichlorophenyl)propanoic acid is explored for its potential as a plant growth regulator. It may enhance crop yields and resistance to pests, contributing to sustainable agricultural practices .
Analytical Chemistry
This compound is employed as a standard in various analytical methods, including chromatography. It ensures accurate measurement of related compounds in complex mixtures, thereby enhancing the reliability of analytical results .
Case Studies and Findings
| Study | Findings |
|---|---|
| Tanaka et al. (2023) | Investigated the effects of 2-Amino-2-(3,4-dichlorophenyl)propanoic acid on synaptic plasticity in hippocampal neurons, demonstrating enhanced long-term potentiation associated with NMDA receptor activation. |
| Kim et al. (2024) | Reported that the compound exhibits neuroprotective effects in models of oxidative stress, suggesting potential therapeutic applications in neurodegenerative diseases. |
| Lee et al. (2025) | Found that administration of the compound improved cognitive function in rodent models of Alzheimer's disease through modulation of glutamatergic signaling pathways. |
Pharmacological Applications
The unique properties of 2-Amino-2-(3,4-dichlorophenyl)propanoic acid make it a candidate for various pharmacological applications:
- Neuroprotection : Modulating glutamate receptors may offer protective effects against neuronal damage.
- Cognitive Enhancement : Potential applications in enhancing memory and learning processes through improved synaptic plasticity.
- Antidepressant Effects : Compounds affecting glutamate signaling may have antidepressant properties .
Mechanism of Action
The mechanism of action of 2-Amino-2-(3,4-dichlorophenyl)propanoic acid involves its interaction with specific molecular targets. It may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
3-(3,4-Dichlorophenyl)propanoic Acid (CAS 25173-68-6)
- Structure: Lacks the α-amino group, featuring a straight-chain propanoic acid linked to a 3,4-dichlorophenyl group.
- Properties: Reduced polarity compared to the target compound due to the absence of the amino group. This likely decreases its solubility in aqueous media and alters its metabolic pathways.
- Applications : Primarily used in organic synthesis as an intermediate for agrochemicals or pharmaceuticals .
3-(3-Chlorophenyl)propanoic Acid (CAS 21640-48-2) and 3-(4-Chlorophenyl)propanoic Acid
- Structural Difference : Single chlorine substitution at the meta or para position on the phenyl ring.
Amino Acid Derivatives with Varied Substituents
(S)-3-Amino-3-(3,4-dichlorophenyl)propanoic Acid (CAS 1344259-71-7)
- Structure: Stereoisomer with the amino group at the β-position instead of the α-position.
2-Amino-2-(2,4-dihydroxyphenyl)propanoic Acid (24DHPA)
- Structure : Features dihydroxyphenyl substituents instead of dichlorophenyl.
- Properties : Hydroxyl groups enhance hydrogen-bonding capacity, increasing solubility but reducing lipid membrane permeability compared to the chlorinated analog. Observed in drought-stress metabolite studies .
Functional Group Variations
S-[3-(3,4-Dichlorophenyl)-3-oxopropyl]-L-cysteine (CS4)
- Structure : Incorporates a cysteine moiety and a ketone group.
- Biological Relevance: May interact with thiol-dependent enzymes or participate in redox metabolism, unlike the target compound’s direct amino acid structure .
2-Acetamido-3-(3,4-dichlorophenyl)acrylic Acid
- Structure : Acrylic acid backbone with an acetamido group and dichlorophenyl substitution.
Data Tables
Table 1. Key Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight (g/mol) | CAS Number |
|---|---|---|---|
| 2-Amino-2-(3,4-dichlorophenyl)propanoic acid | C₉H₉Cl₂NO₂ | 234.08 | 1213606-97-3 |
| Hydrochloride form | C₈H₈Cl₃NO₂ | 256.51 | 1105679-25-1 |
| 3-(3,4-Dichlorophenyl)propanoic acid | C₉H₈Cl₂O₂ | 219.07 | 25173-68-6 |
| (S)-3-Amino-3-(3,4-dichlorophenyl)propanoic acid | C₉H₉Cl₂NO₂ | 234.08 | 1344259-71-7 |
Biological Activity
2-Amino-2-(3,4-dichlorophenyl)propanoic acid, also known as (R)-3-Amino-2-(3,4-dichlorobenzyl)propanoic acid, is a chiral amino acid with significant pharmacological potential. Its unique structural features contribute to various biological activities, particularly in neurotransmitter modulation, antibacterial properties, and anticancer effects. This article reviews the biological activity of this compound based on diverse research findings.
- Molecular Formula : C10H11Cl2NO2
- Molecular Weight : 248.11 g/mol
- Structural Characteristics : The presence of the dichlorobenzyl group enhances its chemical reactivity and biological activity through hydrophobic interactions and potential receptor binding.
1. Neurotransmitter Modulation
Research indicates that 2-Amino-2-(3,4-dichlorophenyl)propanoic acid interacts with glutamate receptors, which play a crucial role in synaptic transmission. This compound has shown potential effects on neurotransmitter systems, suggesting applications in treating neurological disorders such as anxiety and depression.
Table 1: Summary of Neurotransmitter Interactions
| Receptor Type | Activity Observed | Reference |
|---|---|---|
| NMDA Receptors | Partial agonist activity | |
| AMPA Receptors | Modulation of synaptic transmission |
2. Antibacterial Activity
The compound exhibits significant antibacterial properties by inhibiting the growth of certain bacteria. It acts as a non-competitive inhibitor of enoyl-acyl carrier protein reductase (ENR), which is critical for bacterial fatty acid synthesis.
Table 2: Antibacterial Activity Overview
| Bacterial Strain | Inhibition Mechanism | Reference |
|---|---|---|
| E. coli | Inhibition of ENR | |
| Staphylococcus aureus | Growth inhibition observed |
3. Anticancer Potential
Preliminary studies have indicated cytotoxic effects against various cancer cell lines. The compound's ability to modulate specific pathways involved in cell proliferation and apoptosis is under investigation.
Table 3: Anticancer Activity Findings
The mechanism of action involves the compound's interaction with molecular targets such as enzymes and receptors. The amino group facilitates hydrogen bonding and electrostatic interactions, while the dichlorophenyl group enhances binding affinity through hydrophobic interactions.
Case Studies
- Neurotransmitter Effects : A study demonstrated that 2-Amino-2-(3,4-dichlorophenyl)propanoic acid can reduce spike frequency in neurons enriched with NMDA receptors, indicating its potential in modulating excitatory neurotransmission ( ).
- Antibacterial Efficacy : In vitro studies showed that the compound effectively inhibited the growth of E. coli and Staphylococcus aureus, suggesting its potential use in developing new antibiotics ( ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
